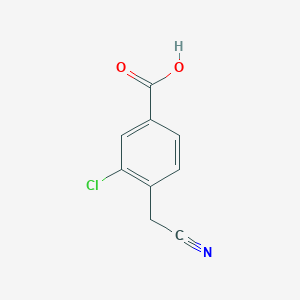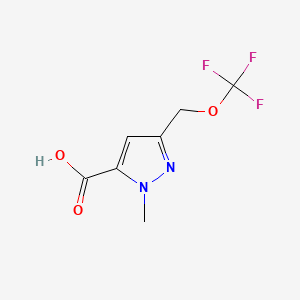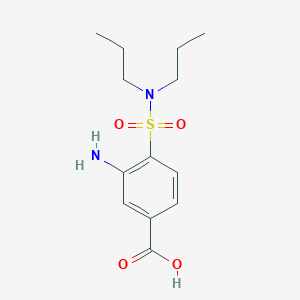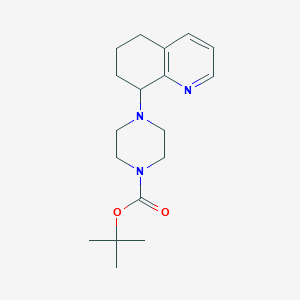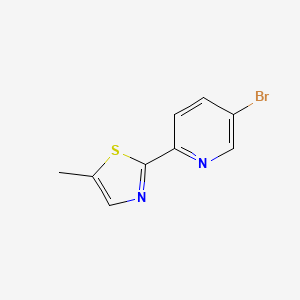
2-(5-Bromopyridin-2-yl)-5-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromopyridin-2-yl)-5-methyl-1,3-thiazole: is an organic compound that features a brominated pyridine ring and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromopyridin-2-yl)-5-methyl-1,3-thiazole typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and 2-aminothiazole.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. A base like potassium carbonate is often used to facilitate the reaction.
Procedure: The 5-bromopyridine is reacted with 2-aminothiazole under the specified conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like ethanol or water.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Coupling Products: Complex organic molecules with extended conjugation or functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Heterocyclic Compounds: Used as a building block in the synthesis of more complex heterocyclic compounds.
Material Science:
Biology and Medicine:
Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: Used in studies to understand its interaction with biological targets and pathways.
Industry:
Chemical Manufacturing: Employed in the production of fine chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromopyridin-2-yl)-5-methyl-1,3-thiazole is not fully elucidated. it is believed to interact with specific molecular targets, potentially involving:
Enzyme Inhibition: May act as an inhibitor of certain enzymes, affecting biochemical pathways.
Receptor Binding: Could bind to specific receptors, modulating their activity and leading to physiological effects.
Comparación Con Compuestos Similares
2-(5-Bromopyridin-2-yl)acetonitrile: Another brominated pyridine derivative with different functional groups.
(5-Bromopyrid-2-yl)methanol: A compound with a hydroxymethyl group instead of a thiazole ring.
Uniqueness:
Structural Features: The presence of both a brominated pyridine ring and a thiazole ring makes 2-(5-Bromopyridin-2-yl)-5-methyl-1,3-thiazole unique compared to other similar compounds.
Reactivity: Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.
Propiedades
Fórmula molecular |
C9H7BrN2S |
|---|---|
Peso molecular |
255.14 g/mol |
Nombre IUPAC |
2-(5-bromopyridin-2-yl)-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H7BrN2S/c1-6-4-12-9(13-6)8-3-2-7(10)5-11-8/h2-5H,1H3 |
Clave InChI |
ATCCBPNUPCBOEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(S1)C2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




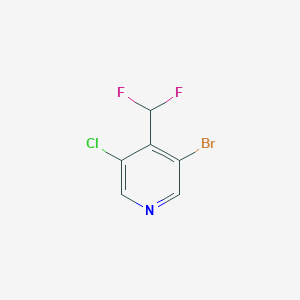
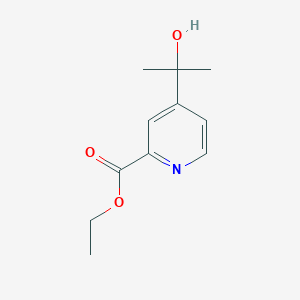
![Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13896060.png)
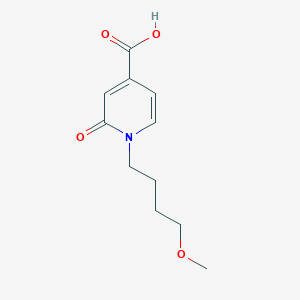

![N-(4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)ethanesulfonamide](/img/structure/B13896080.png)
![6-[3-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13896081.png)
